molecular formula C8H18O B3053814 4-Methyl-2-heptanol CAS No. 56298-90-9

4-Methyl-2-heptanol

Cat. No. B3053814
CAS RN: 56298-90-9
M. Wt: 130.23 g/mol
InChI Key: GUHWHNUGIGOSCN-UHFFFAOYSA-N
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Description

4-Methyl-2-heptanol , also known as 2-heptanol, 4-methyl- , has the chemical formula C8H18O . It is an organic compound with a molecular weight of approximately 130.23 g/mol . The IUPAC Standard InChI for this compound is InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3 .

Scientific Research Applications

High-Pressure Effects on Dielectric Processes

Research on monohydroxy alcohols like 4-methyl-3-heptanol, which is closely related to 4-methyl-2-heptanol, has shown significant insights into the effects of high pressures on their dielectric processes. Studies have observed that the Debye process of these alcohols gains intensity under high pressure, providing valuable information about hydrogen-bonded supramolecular structures in these compounds (Pawlus et al., 2013).

Biological Activity in Aggregation Pheromones

Stereoisomers of 4-methyl-3-heptanol, a structural isomer of 4-methyl-2-heptanol, are key components in the aggregation pheromones of bark beetles and trail pheromones of ants. These isomers, including (3S,4S)-4-methyl-3-heptanol, have been identified as the main component in the aggregation pheromone of certain beetle species, indicating the potential for use in pest control and ecological research (Zada et al., 2004).

Impact of Ions on Intermolecular Association

Research into the effects of ions on 4-methyl-3-heptanol, similar to 4-methyl-2-heptanol, reveals insights into the hydrogen-bond association in these compounds. Studies have shown that ions can influence the equilibrium permittivity of these alcohols, affecting their molecular structure and interaction dynamics (Hofer & Johari, 1991).

Rheology and Dielectric Spectroscopy Studies

4-Methyl-3-heptanol has been studied through rheology and dielectric spectroscopy, particularly at elevated pressures. These studies provide insights into the relaxational behavior of monohydroxy alcohols, which are important for understanding their physical properties and potential applications (Gainaru et al., 2014).

Combustion and Emission Characteristics

While not directly studying 4-Methyl-2-heptanol, related research on n-heptanol mixtures in diesel engines has implications for alternative fuels. Such studies investigate the combustion and emission characteristics of these mixtures, providing a basis for developing more environmentally friendly fuel options (El-Seesy et al., 2021).

properties

IUPAC Name

4-methylheptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHWHNUGIGOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875771
Record name 2-Heptanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.73 mg/mL at 25 °C
Record name 4-Methyl-2-heptanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Methyl-2-heptanol

CAS RN

56298-90-9
Record name 4-Methyl-2-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56298-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056298909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-heptanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
Y Liu, S Wang, J Ren, G Yuan, Y Li, B Zhang, B Zhu - Data in brief, 2018 - Elsevier
The data investigated 198 volatile compounds of six currant cultivars grown in China which is analyzed by SPME–GC–MS. Volatile compounds in these currant samples were identified …
Number of citations: 4 www.sciencedirect.com
Z Mei-li, D De-sheng, H Zu-xuan, S Zhi-ying… - Journal of Integrative …, 1985 - jipb.net
Abstract: This work deals with the head space constituents of different varietiesof Osmanthus fragrans. A porous crosslinked polystyrene resin (Amberite XAD-4) trap was used to …
Number of citations: 2 www.jipb.net
MJ Andrade, JJ Córdoba, B Sánchez, EM Casado… - Food Chemistry, 2009 - Elsevier
One hundred and seventeen yeast strains isolated from dry-cured Iberian ham from the four different protected designations of origin of Spain were investigated for their volatile …
Number of citations: 87 www.sciencedirect.com
Y Liu, S Wang, J Ren, G Yuan, Y Li, B Zhang… - Food Research …, 2018 - Elsevier
This study investigated the profiles of free and bound volatile compounds of six currant cultivars grown in China. Results showed that 166 free and 111 bound volatiles were found in …
Number of citations: 19 www.sciencedirect.com
IJ May-Concha, LC Cruz-López… - Parasites & …, 2018 - parasitesandvectors.biomedcentral …
… pallidipennis secreted similarly high amounts of 4-methyl-2-heptanol (H = 19.90, df = 2, P > 0.05). There were also significant differences for 23 (of 25) compounds identified in male …
SD Johanningsmeier, RF McFeeters - Journal of Food Science, 2011 - Wiley Online Library
… 3-octanol was sourced from Alfa Aesar (Ward Hill, Mass., USA), 3-pentanol was obtained from Riedel-de-Haen (Seelze, Germany), and 4-methyl-2-heptanol was purchased from …
Number of citations: 54 ift.onlinelibrary.wiley.com
HD Bean, CA Rees, JE Hill - Journal of breath research, 2016 - iopscience.iop.org
Pseudomonas aeruginosa is a nearly ubiquitous Gram-negative organism, well known to occupy a multitude of environmental niches and cause human infections at a variety of bodily …
Number of citations: 64 iopscience.iop.org
EJ Jeong, YJ Cha - The Korean Journal of Food And Nutrition, 2017 - koreascience.kr
This research has attempted to investigate the volatile flavor compounds of onion products through acetic fermentation, and to create a natural beverage with beneficial biological …
Number of citations: 0 koreascience.kr
M Wettasinghe, T Vasanthan, F Temelli… - Food research …, 2001 - Elsevier
… On the other hand, very low concentrations of 3,4-dimethyl-3,4-hexanediol, 2-octen-1-ol, 4-methylphenol, 2-butyl-1-octanol, 2,7-dimethyl-1-octanol, 4-methyl-2-heptanol, …
Number of citations: 119 www.sciencedirect.com

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